![molecular formula C26H22N2O6 B2488373 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023431-49-3](/img/structure/B2488373.png)
1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes, including cyclotrimerization, condensation, and other reaction types. For compounds similar to 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione, methodologies can include the reaction of specific diazene derivatives in nonprotic solvents, leading to the formation of intermediates and final products through photodenitrogenation and subsequent reactions (Abe et al., 2000).
Molecular Structure Analysis
Crystal structure determination via X-ray diffraction is a common method to analyze the molecular structure of complex organic molecules. Studies on similar compounds reveal detailed geometry, including bond lengths, angles, and conformational isomers, providing insights into the spatial arrangement of atoms and the overall molecular shape (Beddoes et al., 1982).
Chemical Reactions and Properties
The chemical reactivity of 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione includes its behavior in the presence of various reagents and conditions. Reactions such as the van Alphen–Hüttel rearrangement demonstrate the compound's ability to undergo structural transformations, influencing its chemical properties and potential applications (Vasin et al., 2016).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. The determination of crystal structures through X-ray diffraction provides essential data on the compound's solid-state characteristics, aiding in the prediction of its physical properties (Cannon et al., 1978).
Chemical Properties Analysis
Investigating the chemical properties of 1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves studying its reactivity, stability, and interaction with other chemicals. The compound's reactivity with bases, its behavior in solvolytic conditions, and the influence of substituent groups on its stability and reactivity are areas of interest. These studies help in understanding the compound's potential for synthesis, transformations, and its behavior under different chemical reactions (Hutton et al., 1986).
科学的研究の応用
Corrosion Inhibition Studies
One significant application of derivatives of 1,3-diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is in the field of corrosion inhibition. A study by Yadav et al. (2015) explored the use of thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. These derivatives showed increasing inhibition efficiency with concentration, and their interaction with the steel surface was consistent with the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Yadav, 2015).
Synthesis and Reactivity Investigations
Mironov, Bagryanskaya, and Shults (2016) synthesized 3-trimethylsilyloxy-1-(furan-3-yl)butadiene and examined its reactions with various dienophiles, including derivatives similar to the compound . This work highlights the versatility and reactivity of these compounds in chemical synthesis (Mironov, Bagryanskaya, & Shults, 2016).
Stability and Reactivity of Related Salts
The study of the stabilities and reactivities of related tris- and bis(2,4,6-trimethoxyphenyl)carbenium salts was conducted by Wada et al. (1997). They investigated the reactions of these compounds with various acids and bases, providing insights into the stability and potential applications of these compounds (Wada, Konishi, Kirishima, Takeuchi, Natsume, & Erabi, 1997).
Heterocyclic Compound Formation
Matsuda, Yamamoto, and Ishii (1976) researched the formation of heterocyclic compounds from derivatives of 1,3-diazabuta-1,3-diene, which is structurally related to the compound in focus. This research contributes to understanding the formation and potential uses of these heterocyclic compounds (Matsuda, Yamamoto, & Ishii, 1976).
将来の方向性
作用機序
Target of Action
The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule network, affecting cell division and leading to cell death . By inhibiting Hsp90, it affects protein folding and degradation, impacting various cellular processes .
Result of Action
The compound’s action results in notable anti-cancer effects . It also exhibits anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
特性
IUPAC Name |
1,3-diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-21-15-17(16-22(33-2)23(21)34-3)14-20-24(29)27(18-10-6-4-7-11-18)26(31)28(25(20)30)19-12-8-5-9-13-19/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLRQXPHFJLDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)


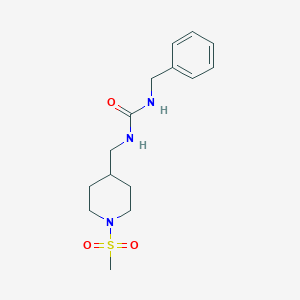
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)
![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)
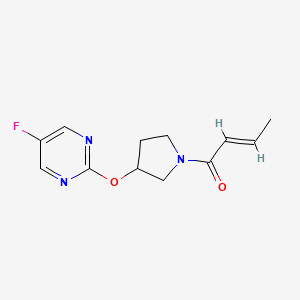
![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)
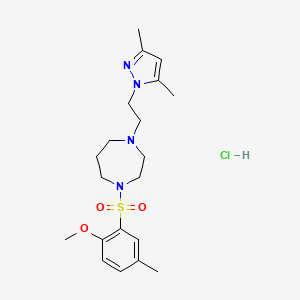
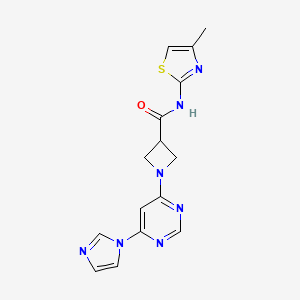
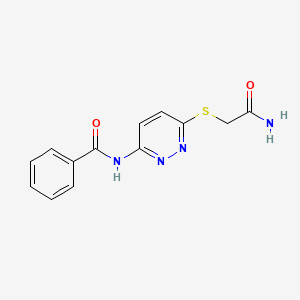
![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)